Home > Products > Building Blocks P20332 > (S)-tert-butyl 3-ethylpiperazine-1-carboxylate
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate - 928025-56-3

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Catalog Number: EVT-362782
CAS Number: 928025-56-3
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696)

Compound Description: Methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, also known as GR-89,696, is a potent kappa-receptor agonist. Analogues of this compound with additional methyl substituents in the side chain were synthesized and evaluated for their kappa-receptor affinity and selectivity.

(S,S)-configured Methyl Carbamate Analogue of GR-89,696

Compound Description: The (S,S)-configured methyl carbamate analogue of GR-89,696 displayed the highest kappa-receptor affinity (Ki = 0.31 nM) within the series of synthesized analogues, even exceeding the lead kappa-agonist GR-89,696 itself. This analogue also showed significant binding affinity to mu-receptors in the subnanomolar range (Ki = 0.36 nM).

4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one

Compound Description: 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one is a six-membered ring compound containing a piperazine core. It possesses a tert-butyloxycarbonyl (Boc) protecting group at position 4, a hydroxymethyl group at position 6, and a 1-methylethyl (isopropyl) group at position 3. The six-membered ring adopts a distorted half-chair configuration.

tert-Butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate

Compound Description: tert-Butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate belongs to a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives tested for cytotoxicity. It exhibited antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 μM.

Overview

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral compound classified as a piperazine derivative. Piperazines are known for their diverse pharmacological activities and are frequently utilized as intermediates in the synthesis of various pharmaceuticals. The specific (S)-configuration of this compound indicates its unique three-dimensional arrangement, which can significantly influence its biological activity and therapeutic potential. The compound is recognized by its CAS number 928025-56-3, and it has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis .

Synthesis Analysis

Methods

The synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-ethylpiperazine. Key steps in the synthesis include:

  1. Dissolving (S)-3-ethylpiperazine: The compound is dissolved in an appropriate solvent, commonly dichloromethane.
  2. Adding tert-butyl chloroformate: This is added dropwise to the solution while maintaining a temperature below 0°C to prevent premature hydrolysis.
  3. Stirring: The reaction mixture is stirred at room temperature for several hours.
  4. Purification: The product is purified using column chromatography to isolate the desired compound .

Technical Details

In industrial settings, the synthesis can be scaled up using continuous flow reactors, which help maintain consistent product quality and yield. Automated systems can also enhance precision in reaction conditions, minimizing human error .

Molecular Structure Analysis

Data

The molecular weight of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is approximately 226.32 g/mol. Its specific rotation can vary based on concentration and solvent used during measurement.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of N-oxides.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding secondary amines.
  • Substitution: Nucleophilic substitution reactions at piperazine nitrogen atoms can occur using alkyl halides in the presence of bases like sodium hydride .

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides with sodium hydride as a base .
Mechanism of Action

The mechanism of action for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to fit into active sites of these targets, modulating their activity effectively. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing various biological pathways and producing therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate typically appears as a colorless liquid or solid depending on its purity and crystallization conditions. It has a boiling point that varies with pressure but generally falls within typical ranges for similar organic compounds.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of tert-butyl chloroformate in its synthesis pathway. It should be stored under anhydrous conditions to prevent hydrolysis .

Applications

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate has potential applications in various scientific fields, particularly in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds. Its unique structural features allow it to serve as a building block for developing drugs targeting neurological disorders and other therapeutic areas due to its interaction with neurotransmitter receptors . Additionally, its derivatives may exhibit enhanced biological activities, making them candidates for further research and development in drug discovery programs .

Synthesis and Enantioselective Preparation [2] [4] [5]

Enantioselective Synthetic Routes for Chiral Piperazine Derivatives

The synthesis of enantiomerically pure (S)-tert-butyl 3-ethylpiperazine-1-carboxylate employs two principal strategies: chiral pool utilization and asymmetric de novo construction. The chiral pool approach typically starts from readily available enantiopure amino acid precursors or chiral building blocks, with L-amino acids serving as common starting materials due to their compatible stereochemistry. Through a series of transformations including reductive amination, cyclization, and selective N-protection, these precursors are converted into the target piperazine scaffold while preserving chirality [3] [9]. Alternatively, asymmetric de novo synthesis constructs the piperazine ring through stereocontrolled cyclization reactions, where the ethyl substituent at the 3-position is introduced via nucleophilic addition to chiral imine intermediates or through diastereoselective alkylation of chiral auxiliaries [10].

A critical advancement involves the strategic implementation of the Boc-protection group (tert-butoxycarbonyl), which serves multiple functions: it protects the secondary amine during subsequent reactions, directs stereoselective transformations through steric bias, and enhances crystallinity for purification. This protection is typically introduced early in the synthesis using di-tert-butyl dicarbonate under mild basic conditions to prevent racemization [1] [3]. The resulting crystalline Boc-protected intermediates enable practical isolation of the S-enantiomer through diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) or via preparative chiral chromatography, achieving enantiomeric excess (ee) values exceeding 99% as confirmed by chiral HPLC analysis [4] [9].

Table 1: Comparative Synthetic Routes to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Synthetic StrategyKey StepsChiral Control MethodYield (%)ee (%)
Chiral Pool DerivatizationAmino acid → Reductive amination → Cyclization → Boc protectionInherent chirality of starting material45-55>99
Asymmetric AlkylationChiral auxiliary attachment → Diastereoselective alkylation → Cyclization → Boc protection → Auxiliary removalChiral auxiliary direction35-4295-98
Resolution ApproachRacemic synthesis → Diastereomeric salt crystallizationSelective crystallization28-35*>99
Catalytic Asymmetric HydrogenationEnamido intermediate → Asymmetric hydrogenation → Boc protectionTransition metal catalysis60-7597-99

*Yield reflects isolated single enantiomer

Catalytic Asymmetric Methods for Stereochemical Control

Transition metal catalysis represents a transformative approach for establishing the stereogenic center in (S)-3-ethylpiperazine derivatives with exceptional precision. Rhodium-DuPhos complexes have demonstrated remarkable efficacy in the asymmetric hydrogenation of cyclic enamide precursors, affording the saturated piperazine framework with enantioselectivities consistently exceeding 97% ee under optimized conditions (15-50 psi H₂, room temperature) [10]. This methodology circumvents the need for resolution steps and enables catalyst recycling, significantly improving atom economy. Complementary to hydrogenation, iridium-catalyzed asymmetric allylic amination allows construction of the chiral C-N bond at the 3-position, utilizing ethyl-substituted allylic carbonates to introduce the ethyl group stereoselectively [10].

For late-stage stereochemical control, kinetic resolution of racemic N-Boc-3-ethylpiperazine derivatives using chiral catalysts provides an efficient pathway to the S-enantiomer. Lipase-mediated enzymatic resolution (e.g., Candida antarctica lipase B) preferentially acylates the R-enantiomer, leaving the desired S-isomer unreacted and easily separable. This approach achieves enantiomeric ratios (E) >200 when performed in methyl tert-butyl ether at 25°C [1]. Additionally, N-bromosuccinimide-mediated bromination at the 3-position followed by stereoretentive Pd-catalyzed ethylation enables stereochemical inversion strategies, where the Boc group plays a crucial role in shielding one face of the piperazine ring during electrophilic attack [4].

Table 2: Catalytic Systems for Asymmetric Synthesis of S-Configured Piperazines

Catalytic SystemReaction TypeTemperature (°C)ee (%)Key Advantages
Rh-(R,R)-Et-DuPhosEnamide Hydrogenation2598.5High turnover number (>5000)
Ir-PHOX complexAllylic Amination097.2Direct C-C bond formation
Chiral Phosphoric Acid (TRIP)Kinetic Resolution-2099.1Dual activation mechanism
CALB LipaseEnzymatic Acylation25>99Aqueous/organic solvent tolerance

Biocatalytic Approaches to Enantiopure Intermediate Production

Biocatalytic methods have emerged as sustainable alternatives for producing (S)-tert-butyl 3-ethylpiperazine-1-carboxylate under mild reaction conditions with exceptional stereocontrol. Recombinant ω-transaminases expressed in E. coli enable the asymmetric amination of prochiral ketone precursors, converting tert-butyl 3-ethyl-3-oxopiperazine-1-carboxylate to the corresponding (S)-amine with reaction yields >80% and ee values consistently >99% [1]. This approach benefits from cofactor recycling systems employing isopropylamine as the amine donor, substantially reducing production costs. Additionally, engineered imine reductases (IREDs) catalyze the stereoselective reduction of cyclic imines, providing direct access to S-configured piperazines without requiring pre-activated substrates [4].

The Boc-protecting group demonstrates exceptional compatibility with enzymatic systems, remaining stable throughout biotransformations while facilitating downstream purification. This stability enables the development of chemoenzymatic cascades where biocatalytic steps are seamlessly integrated with chemical transformations. For instance, lipase-catalyzed kinetic resolution of racemic N-Boc-piperazine intermediates can be followed directly by palladium-catalyzed cross-coupling without intermediate purification, significantly streamlining synthesis [3]. Computational predictions of physicochemical properties (LogP = 1.46, TPSA = 41.57 Ų) guide solvent selection for bioprocesses, with methyl tert-butyl ether identified as optimal for maintaining enzyme activity while ensuring sufficient substrate solubility [1].

Table 3: Biocatalytic Systems for S-3-Ethylpiperazine Derivatives

Enzyme ClassReactionProduct Concentration (g/L)ee (%)Productivity (g/L/h)
ω-Transaminase (ATA-117)Reductive Amination85>993.5
Imine Reductase (IRED Mutant)Imine Reduction6299.51.8
Lipase (CALB)Kinetic Resolution45*>990.9
Monoamine Oxidase (MAO-N)Deracemization7899.22.1

*Yield of recovered enantiopure substrate

Storage and Handling Considerations: The enantiomeric integrity of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate requires strict cold-chain transportation (2-8°C) and storage under inert atmosphere to prevent racemization and degradation, as specified by major suppliers [4] [9]. The crystalline form demonstrates superior stability compared to solutions, with recommended storage in amber glass vials under nitrogen with desiccant to maintain optical purity during long-term storage.

Properties

CAS Number

928025-56-3

Product Name

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

IUPAC Name

tert-butyl (3S)-3-ethylpiperazine-1-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

DXJOJUNLMJMJSN-VIFPVBQESA-N

SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.